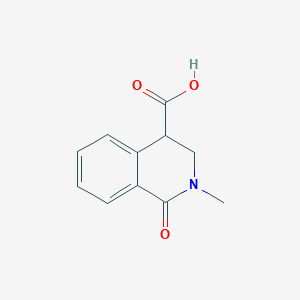

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHXWZJXAAFTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173276 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134335-04-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, using tin and hydrochloric acid or sodium and ethanol to reduce isoquinoline can produce 1,2,3,4-tetrahydroisoquinoline, which can then be further modified to obtain the desired compound .

Chemical Reactions Analysis

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group to an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

The tetrahydroisoquinoline framework is known for its role in neuropharmacology. Compounds like 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have been studied for their potential effects on neurotransmitter systems. Research indicates that derivatives of this compound may exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate dopamine receptors and inhibit monoamine oxidase (MAO) enzymes .

2. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds may possess anticancer properties. The structural modifications of this compound have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures that can be used in drug development. For instance, it can be utilized in the synthesis of various isoquinoline derivatives which are integral to many pharmaceutical agents .

2. Synthesis of Heterocycles

The presence of nitrogen in the structure makes it an ideal precursor for synthesizing heterocyclic compounds. These heterocycles are crucial in medicinal chemistry as they often exhibit significant biological activity and are found in numerous drugs .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Neuroprotective Effects (2020) | Neuropharmacology | Demonstrated potential protective effects against neuronal damage in vitro. |

| Anticancer Activity Assessment (2021) | Oncology | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating effectiveness. |

| Synthesis of Isoquinoline Derivatives (2022) | Organic Synthesis | Developed a new synthetic route using this compound as a key intermediate leading to higher yields than previous methods. |

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially by inhibiting enzymes involved in neurotransmitter degradation or by acting as a receptor agonist/antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Impacts

Table 1: Key Structural Features and Properties of Selected Analogs

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in A64): Increase lipophilicity and enhance target binding in hydrophobic pockets . Hydroxyl/Phenolic Groups: Improve metal-chelating capacity, relevant for iron transport or enzyme inhibition . Heterocyclic Moieties (e.g., indole, pyridine): Augment bioactivity by enabling π-π stacking or hydrogen bonding .

Biological Activity

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Formula : C₁₈H₁₇NO₄

Molecular Weight : 307.33 g/mol

CAS Number : 442858-64-2

Structural Characteristics : The compound features a tetrahydroisoquinoline core with a carboxylic acid functional group, which is significant for its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, a study noted that substituted 1,2,3,4-tetrahydroisoquinoline derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed an inhibition constant () of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

| Compound | (µM) | Target Protein | Effect |

|---|---|---|---|

| Lead Compound | 5.2 | Bcl-2 | Induces apoptosis |

| Active Compound 11t | - | Mcl-1 | Activates caspase-3 |

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects. Some studies suggest that these compounds may inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition could be beneficial in treating neurodegenerative disorders such as Parkinson's disease .

3. Antiviral Activity

Certain derivatives of tetrahydroisoquinoline have shown promise as antiviral agents. For example, compounds derived from this class have been evaluated for their ability to inhibit influenza virus polymerase acidic endonuclease domain, highlighting their potential use in antiviral therapies .

The biological activities of this compound are primarily attributed to its interaction with various proteins involved in cell signaling and apoptosis:

- Bcl-2 Family Proteins : These proteins are critical regulators of apoptosis. Inhibiting their activity can lead to increased cancer cell death.

- COMT Inhibition : By inhibiting COMT, these compounds may increase the levels of neuroprotective catecholamines in the brain.

Case Studies

A notable case study involved the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their anticancer properties. The study found that modifications on the isoquinoline structure significantly affected their binding affinities and biological activities. Compounds with specific substitutions exhibited enhanced anti-proliferative effects against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions, such as the Castagnoli-Cushman reaction, which involves imines and homophthalic anhydrides. For example, trans-diastereomers are formed by reacting ketimines with homophthalic anhydride under reflux conditions in toluene, followed by acid-catalyzed cyclization . Optimization strategies include:

- Catalyst selection : Aluminum chloride (AlCl₃) is used to promote cyclization at elevated temperatures (378 K), achieving yields up to 73% .

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance reaction efficiency .

- Temperature control : Maintaining precise temperatures during cyclization minimizes byproducts .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

- X-ray crystallography : Resolves absolute stereochemistry and spirocyclic configurations .

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.15–4.27 ppm for methyl and methoxy groups) confirm substituent positions and diastereoselectivity .

- DFT calculations : Validate experimental bond lengths and angles, particularly for spiroheterocyclic derivatives .

- Mass spectrometry (GC-MS) : Confirms molecular weight (e.g., m/z 245 [M]⁺) and fragmentation patterns .

Q. What safety protocols should be followed during synthesis and handling?

- Personal protective equipment (PPE) : Use face shields, gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Ensure fume hoods are used to prevent inhalation of vapors .

- Waste disposal : Avoid environmental release; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

Diastereoselectivity depends on:

- Steric and electronic effects : Bulky substituents on ketimines favor trans-diastereomers due to hindered rotation .

- Reaction mechanism : The Castagnoli-Cushman reaction proceeds via a stepwise [4+2] cycloaddition, where imine geometry dictates stereochemical outcomes .

- Chiral catalysts : Asymmetric induction using chiral auxiliaries or catalysts (not yet reported for this compound) could further enhance selectivity .

Q. How are structural ambiguities (e.g., cis/trans isomerism) resolved in derivatives?

- Crystallographic data : X-ray structures unambiguously assign configurations, as seen in spiroheterocyclic analogs .

- NMR coupling constants : Vicinal coupling (e.g., J = 8–12 Hz for trans isomers) distinguishes diastereomers .

- Dynamic NMR experiments : Detect rotational barriers in flexible substituents .

Q. What mechanistic insights can be derived from reaction conditions?

- Acid catalysis : AlCl₃ facilitates electrophilic cyclization by activating carbonyl groups, as demonstrated in pyrroloquinoline synthesis .

- Solvent effects : Non-polar solvents stabilize transition states in anhydride-imine reactions, improving yields .

Q. How should researchers address contradictions in experimental data (e.g., conflicting yields or isomer ratios)?

- Reproducibility checks : Verify purity of starting materials (e.g., imines must be free of hydrolysis products) .

- Byproduct analysis : Use HPLC or TLC to identify side products from competing reaction pathways .

- Computational modeling : Compare experimental and DFT-calculated NMR shifts to validate proposed structures .

Q. What potential applications exist in drug discovery?

- Antibacterial agents : Quinolone derivatives (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acids) exhibit activity against Gram-positive bacteria .

- Alkaloid analogs : Structural similarity to tetrahydroisoquinoline alkaloids suggests potential neuropharmacological activity, though biological testing is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.